3,4-Dimethoxyfuran

Description

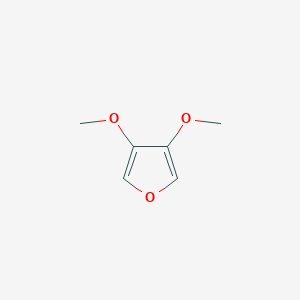

Structure

2D Structure

3D Structure

Properties

CAS No. |

58928-51-1 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3,4-dimethoxyfuran |

InChI |

InChI=1S/C6H8O3/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 |

InChI Key |

XMQKSJKQQVYMEJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=COC=C1OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Dimethoxyfuran and Its Precursors

Established Synthetic Routes to 3,4-Dimethoxyfuran

The synthesis of this compound likely proceeds through the formation of a 3,4-dihydroxyfuran intermediate, followed by methylation. The challenge often lies in the synthesis of the appropriately substituted furan (B31954) core.

Experimental Procedures for Laboratory and Scaled Synthesis

Detailed laboratory and scaled-up synthesis procedures for this compound are not explicitly available in the reviewed scientific literature. However, a plausible route would involve the synthesis of a suitable precursor, such as a 3,4-dihalo-furan or a furan-3,4-dicarboxylate, which can then be converted to the dihydroxy and subsequently the dimethoxy derivative. The lack of specific published methods suggests that this compound may be prepared on a smaller scale for specialized research purposes rather than large-scale industrial production.

Synthetic Strategies for Advanced Furan-Based Precursors

The synthesis of advanced furan-based precursors is crucial for obtaining the this compound scaffold. These strategies often involve the construction of the furan ring from acyclic precursors or the modification of existing furan compounds.

Preparation of 3,4-Dihydroxyfuran-2,5-dicarboxylic Acid and its Derivatives

The synthesis of 3,4-dihydroxyfuran-2,5-dicarboxylic acid is a key potential step towards this compound, as the carboxylic acid groups can be removed in a subsequent decarboxylation step. While detailed experimental procedures for this specific compound are scarce, methods for the synthesis of related furan-2,5-dicarboxylic acids are well-established. For instance, furan-2,5-dicarboxylic acid (FDCA) can be prepared from 2-furoic acid and carbon dioxide. This suggests a possible, though unconfirmed, route to 3,4-dihydroxyfuran-2,5-dicarboxylic acid could start from a suitably substituted precursor.

Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran (B146672) and Related Dihydrofurans

2,5-Dimethoxy-2,5-dihydrofuran is a valuable precursor in furan chemistry. Several laboratory-scale synthetic methods have been reported. One common approach involves the electrochemical methoxylation of furan. In a typical procedure, furan is electrolyzed in methanol in the presence of an electrolyte such as ammonium bromide.

Another established method is the chemical oxidation of furan in the presence of methanol. This can be achieved using reagents like bromine or chlorine in methanol at low temperatures. For example, furan can be treated with chlorine in methanol with a phase-transfer catalyst and sodium carbonate to yield 2,5-dimethoxy-2,5-dihydrofuran. jlu.edu.cn An improved procedure involves the bromination of furan in a mixture of absolute methanol and ether at low temperatures, followed by neutralization with dimethylamine.

A continuous fixed-bed catalytic reaction method has also been developed for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran, using furan and methanol as raw materials, chlorine as the oxidizing agent, and an organic alkali as an acid-binding agent. google.com For scaled synthesis, an electrochemical approach using a thin layer flow cell has been shown to produce 2,5-dimethoxy-2,5-dihydrofuran with a high chemical yield of 98% without the need for a supporting electrolyte. researchgate.net

Below is a table summarizing various synthetic conditions for 2,5-Dimethoxy-2,5-dihydrofuran:

| Starting Material | Reagents and Conditions | Yield | Reference |

| Furan | Electrolysis, Methanol, Ammonium Bromide | - | |

| Furan | Chlorine, Methanol, Methyltriethylammonium chloride, Sodium carbonate, -5 to 5 °C, 10 h | 85.3% | jlu.edu.cn |

| Furan | Bromine, Methanol, Ether, -50 °C, then Dimethylamine | 70% | |

| Furan, Methanol | Chlorine, Organic amine, Initiator, Ti/V/Fe/Si series catalysts, 70-120 °C (Fixed-bed reactor) | - | google.com |

| Furan | Electrochemical oxidation in methanol (thin layer flow cell) | 98% | researchgate.net |

Rational Approaches to Substituted Furanones (e.g., 4-methoxy-3(2H)-furanone from this compound)

The conversion of this compound to 4-methoxy-3(2H)-furanone represents a rational approach to synthesizing substituted furanones. While the specific experimental details for this transformation are not provided in the available literature, a plausible mechanism would involve the selective demethylation of one of the methoxy (B1213986) groups followed by tautomerization to the more stable furanone ring. This type of transformation highlights the utility of this compound as a precursor to other valuable heterocyclic compounds.

Modern Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer efficient and selective routes to substituted furans, which could be adapted for the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds in furan synthesis. Specifically, catalytic C-O coupling reactions could be a promising strategy for introducing the methoxy groups onto a pre-formed furan ring bearing suitable leaving groups at the 3 and 4 positions. While specific examples for the synthesis of this compound using these methods are not reported, the general principles of catalytic C-O bond formation are well-established and could likely be applied to this target molecule.

Copper-Catalyzed Annulation Reactions for Furanone Formation

Copper catalysis is instrumental in the synthesis of furanones, which are important structural motifs and versatile intermediates. These reactions often involve annulation, where a new ring is formed onto a pre-existing molecule.

A notable application is the copper(II)-catalyzed multicomponent synthesis of 3(2H)-furanones from 1,3-diynes, alkyl glyoxylates, and water researchgate.net. This process is believed to be initiated by a highly selective alkyne-carbonyl metathesis, followed by hydration and an oxa-Michael addition to form the furanone ring researchgate.net.

Copper catalysts are also employed in the asymmetric conjugate addition of organoaluminum reagents to unsaturated keto esters, leading to the synthesis of butenolides (a class of furanones) with a chiral quaternary stereogenic center at the α-position thieme-connect.com. This method provides a highly chemo-, enantio-, and regioselective route to α,α-disubstituted furanones thieme-connect.com.

In addition to furanones, copper catalysis facilitates the synthesis of the core furan ring. For example, a sequential one-pot reaction catalyzed by ruthenium and copper can produce furans from two alkyne molecules and an alcohol hud.ac.uk. Copper-catalyzed intramolecular O-vinylation of ketones with vinyl bromides is another effective strategy for accessing 2,5-disubstituted and 2,3,5-trisubstituted furans hud.ac.uk.

| Catalyst System | Reaction Type | Substrates | Product | Key Findings |

|---|---|---|---|---|

| Copper(II) | Multicomponent Annulation | 1,3-diynes, alkyl glyoxylates, water | 3(2H)-Furanones | Involves cooperative Lewis and Brønsted acid catalysis researchgate.net. |

| Copper complex with chiral ligand | Asymmetric Conjugate Addition | Unsaturated keto esters, organoaluminum reagents | α,α-Disubstituted Furanones | Creates an α-chiral quaternary stereogenic center with high enantioselectivity thieme-connect.com. |

| Copper(I) | Intramolecular O-vinylation | Ketones, vinyl bromides | Substituted furans | Effective for a range of di- and tri-substituted furans hud.ac.uk. |

Manganese-Catalyzed Pyrrole (B145914) Synthesis from 2,5-Dimethoxytetrahydrofuran (B146720)

While not a direct synthesis of furan, the transformation of furan derivatives into other valuable heterocycles is a significant area of research. 2,5-Dimethoxytetrahydrofuran, a readily available furan derivative, serves as a key precursor in the synthesis of N-substituted pyrroles through the Clauson-Kaas reaction. Manganese catalysis has emerged as a sustainable and efficient approach for this transformation.

A stable, non-precious manganese complex can catalyze the conversion of primary diols and amines to 2,5-unsubstituted pyrroles in the absence of organic solvents, with water and hydrogen gas as the only byproducts nih.gov. This method shows remarkable selectivity, avoiding the formation of common side products like pyrrolidines or lactones nih.gov.

More specifically, reacting various amines with 2,5-dimethoxytetrahydrofuran in the presence of a manganese catalyst, such as Mn(NO₃)₂·4H₂O, under microwave irradiation provides an efficient route to pyrrole-based compounds pensoft.net. Optimal conditions for this reaction have been identified as solvent-free at 120 °C for 20 minutes pensoft.net. Research indicates that amines bearing electron-donating groups tend to produce higher yields in this synthesis pensoft.net. This manganese-catalyzed approach aligns with the principles of green chemistry by utilizing an earth-abundant metal and often proceeding under solvent-free conditions organic-chemistry.org.

| Catalyst | Reaction | Key Precursor | Product | Reaction Conditions |

|---|---|---|---|---|

| Manganese Complex | Dehydrogenative Coupling | 1,4-Diols and Primary Amines | 2,5-Unsubstituted Pyrroles | Solvent-free, 1 mol% catalyst nih.gov. |

| Mn(NO₃)₂·4H₂O | Modified Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran and Amines | N-Substituted Pyrroles | Microwave-assisted, 120 °C, 20 min, solvent-free pensoft.net. |

Green Chemistry and Microwave-Assisted Synthetic Enhancements

The principles of green chemistry are increasingly being applied to the synthesis of furan derivatives to develop more sustainable and environmentally friendly processes. rsc.orgfrontiersin.org This involves using renewable feedstocks, employing enzymatic polymerizations, and developing eco-friendly synthetic routes for furan-based monomers. acs.orgrsc.org

Microwave-assisted synthesis has become a significant tool in this endeavor, often leading to reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. researchgate.netorganic-chemistry.org The use of microwave irradiation has been successfully applied to various syntheses involving furan and its precursors.

For instance, the Paal-Knorr condensation to produce furans, pyrroles, and thiophenes from 1,4-diketones can be efficiently carried out using microwave assistance organic-chemistry.org. This method is highly versatile and compatible with various functional groups organic-chemistry.org. The synthesis of various furan and indole derivatives with potential biological activities has also been achieved using microwave irradiation, highlighting its utility in synthesizing bioactive molecules.

In the context of the reactions discussed previously, microwave heating has been shown to expedite the manganese-catalyzed synthesis of pyrroles from 2,5-dimethoxytetrahydrofuran pensoft.netresearchgate.net. Similarly, microwave-assisted methods can accelerate the synthesis of coumarin-fused furan derivatives researchgate.net. These techniques represent a favorable approach compared to traditional synthetic routes by aligning with green chemistry criteria, such as reducing energy consumption and reaction times researchgate.net.

| Methodology | Reaction Type | Advantages | Example Application |

|---|---|---|---|

| Microwave-Assisted Synthesis | Paal-Knorr Condensation | Reduced reaction times, increased yields organic-chemistry.org. | Synthesis of polysubstituted furans and pyrroles organic-chemistry.org. |

| Microwave-Assisted Synthesis | Clauson-Kaas Reaction | Faster reaction times, solvent-free conditions possible pensoft.net. | Mn-catalyzed synthesis of pyrroles from 2,5-dimethoxytetrahydrofuran pensoft.net. |

| Green Chemistry Approach | Enzymatic Polymerization | Use of bio-based monomers, non-toxic chemicals acs.org. | Synthesis of furan-based polyesters and polyamides acs.org. |

| Green Chemistry Approach | One-Step Synthesis | Reduced number of synthetic steps, safer reagents researchgate.net. | Preparation of bio-based furanic diglycidyl esters researchgate.net. |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxyfuran

Comparative Reactivity Analysis: 3,4-Dimethoxyfuran versus Unsubstituted Furan (B31954)

Electronic Activation and Enhanced Reactivity Profile

This compound is a highly reactive derivative of furan, exhibiting significantly enhanced reactivity compared to the parent compound. researchgate.netresearchgate.net This heightened reactivity is attributed to the electronic effects of the two methoxy (B1213986) groups at the C(3) and C(4) positions. These electron-donating groups increase the electron density of the furan ring, making it more susceptible to attack by electrophiles and a more potent diene in cycloaddition reactions. researchgate.netresearchgate.net

Quantum mechanical calculations have provided insight into the electronic structure of this compound. These studies show an enhanced negative partial charge at the C(2) and C(5) positions compared to unsubstituted furan. researchgate.net This increased electron density at the α-carbons makes them particularly reactive towards electrophilic substitution. The calculations also indicate a higher acidity at the α-positions. researchgate.net

The presence of electron-donating substituents, such as the methoxy groups in this compound, destabilizes the highest occupied molecular orbital (HOMO) of the diene. This leads to a smaller energy gap between the HOMO of the furan and the lowest unoccupied molecular orbital (LUMO) of a dienophile, resulting in faster reaction rates in Diels-Alder reactions. researchgate.net However, this increased reactivity also leads to greater sensitivity towards oxidation. researchgate.net

Electrophilic Substitution Reactions

Consistent with its electronically activated nature, this compound readily undergoes substitution with weak electrophilic reagents. researchgate.net

Mannich Reactions and Formation of Amino Derivatives

This compound participates in Mannich reactions, a testament to its enhanced reactivity. researchgate.netnii.ac.jp This reaction typically involves an amine, formaldehyde, and an active hydrogen-containing compound. In the case of this compound, it can be readily substituted to produce bis-amino compounds in good yields. researchgate.net This facile reaction highlights the compound's utility in synthesizing various amino derivatives.

Lithiation and Subsequent Derivatization at C(2) and C(5)

The increased acidity of the α-hydrogens in this compound facilitates its lithiation. researchgate.net Reaction with organolithium reagents, such as butyllithium (B86547), can lead to either mono- or di-substituted products at the C(2) and C(5) positions. researchgate.net These lithiated intermediates are versatile synthons that can be used to prepare a variety of acylated and alkylated derivatives of this compound. researchgate.net This method provides a powerful tool for the functionalization of the furan ring.

Cycloaddition Reactions (Diels-Alder Reactivity)

Role as an Active Diene in [4+2] Cycloadditions

As an electron-rich diene, this compound is more active than furan itself in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net It readily reacts with a variety of dienophiles to afford the corresponding cycloadducts in high yields. researchgate.net

The reaction of this compound with maleic anhydride (B1165640), for instance, proceeds easily. researchgate.net Interestingly, under thermal conditions, it reacts with maleic anhydride and its monomethyl derivative, but not with the more sterically hindered dimethylmaleic anhydride. researchgate.net However, the reaction with dimethylmaleic anhydride can be achieved under high-pressure conditions. acs.org This demonstrates the utility of high pressure in overcoming steric hindrance in Diels-Alder reactions involving this reactive diene.

The stereochemical outcome of the Diels-Alder reaction with this compound can be influenced by the reaction conditions. For example, its reaction with tropone (B1200060) under high pressure mainly yields the thermodynamically controlled exo-[4+2] adducts. oup.comoup.com In contrast to many furan systems where thermodynamic control is typical, the high reactivity of this compound can sometimes lead to kinetically controlled products, although this is not the case in all reactions. researchgate.netnih.gov

The versatility of this compound as a diene is further illustrated by its reactions with various other dienophiles, including benzoquinone, p-tropoquinone, and acetylenedicarboxylates, leading to a range of polycyclic and functionalized products. researchgate.netoup.comresearchgate.net

Below is a table summarizing the outcomes of selected Diels-Alder reactions involving this compound.

| Dienophile | Reaction Conditions | Product(s) | Reference(s) |

| Maleic Anhydride | Thermal | Exo- and endo-adducts | researchgate.netresearchgate.net |

| Dimethylmaleic Anhydride | High Pressure (22 kbar), Room Temperature | Cycloadduct | acs.org |

| p-Tropoquinone | Not specified | exo-1:1-adduct and 2:1-adduct | oup.com |

| Tropone | High Pressure (3000 bar), 130°C | Mainly exo-[4+2] adducts | oup.comoup.com |

| Dichloromaleic Anhydride | High Pressure (10 kbar), Room Temperature in THF | Rearranged 1:1 adduct | acs.org |

| Diphenylcyclopropenone (B372975) | Refluxing in toluene (B28343) | 2,3-Dimethoxy-5,6-diphenylphenol (after rearrangement) | acs.org |

| Acetylenedicarboxylates | Room Temperature | Mono- and di-addition products | researchgate.net |

Stereoselectivity in Diels-Alder Adduct Formation (Endo/Exo Ratios)

The stereochemical outcome of Diels-Alder reactions involving this compound is highly dependent on the nature of the dienophile and the reaction conditions. Unlike many furan derivatives that typically yield a predominance of the endo adduct under kinetic control, this compound often presents a more complex stereochemical profile.

In its reaction with maleic anhydride, this compound yields both exo and endo adducts at comparable rates. researchgate.net However, the exo adduct is recognized as the more thermodynamically stable product. researchgate.net This suggests that while the initial cycloaddition may not be highly selective, the reversibility of the reaction can lead to the eventual isolation of the thermodynamically favored isomer.

The influence of reaction conditions is particularly evident in high-pressure experiments. For instance, the high-pressure cycloaddition with tropone results primarily in the formation of exo-[4+2] adducts, which are the thermodynamically controlled products. oup.com Similarly, in reactions with certain benzoquinones, increasing pressure or temperature can surprisingly shift the equilibrium, favoring an increase in the proportion of the exo-isomer. researchgate.net This behavior underscores the delicate balance between kinetic and thermodynamic factors that govern the stereoselectivity of these cycloadditions. In contrast, reactions with cyclopentadiene (B3395910) at elevated temperatures and pressures yield predominantly the endo-[4+2] cycloadducts. oup.com

The general principle of endo and exo addition involves the orientation of the dienophile relative to the diene. In the context of cyclic reactants, the endo product typically has a C-shaped, compact structure resulting from an approach where the reactants have maximum facial overlap. libretexts.org Conversely, the exo product, with a more linear Z-shape, arises from an edge-on approach with minimal overlap. libretexts.org The preference for the endo product in many Diels-Alder reactions is often attributed to secondary orbital interactions between the π-system of the diene and substituents on the dienophile. libretexts.org

Reactivity with Diverse Dienophiles

This compound, being an activated diene, readily participates in [4+2] cycloaddition reactions with maleic anhydride and its derivatives. researchgate.netresearchgate.net Under thermal conditions, it reacts efficiently with maleic anhydride and its monomethyl derivative, citraconic anhydride. researchgate.netresearchgate.net The reaction with maleic anhydride itself is not highly stereoselective, producing both exo and endo adducts at similar rates. researchgate.net In the case of citraconic anhydride (methylmaleic anhydride), the reaction is more specific, forming only the adduct with an endo-oriented methyl group. researchgate.net

However, steric hindrance becomes a significant limiting factor with more substituted dienophiles. The reaction with dimethylmaleic anhydride does not proceed under normal thermal conditions. researchgate.netresearchgate.netresearchgate.net This lack of reactivity is attributed to the steric clash between the two methyl groups on the dienophile's double bond and the diene. researchgate.net The steric barrier can be overcome by applying high static pressure. The high-pressure [2+4] cycloaddition of this compound with dimethylmaleic anhydride successfully yields the corresponding cycloadduct, a dimethoxycantharidin derivative. researchgate.net

| Dienophile | Conditions | Product(s) | Stereoselectivity/Notes | Reference |

|---|---|---|---|---|

| Maleic Anhydride | Thermal | Exo and Endo Adducts | Adducts form at approximately the same rate; exo-adduct is thermodynamically more stable. | researchgate.net |

| Citraconic Anhydride (Monomethylmaleic Anhydride) | Thermal | Single Adduct | Forms only the adduct with an endo-methyl group. | researchgate.net |

| Dimethylmaleic Anhydride | Thermal | No Reaction | Steric hindrance prevents cycloaddition. | researchgate.netresearchgate.netresearchgate.net |

| Dimethylmaleic Anhydride | High Pressure | Cycloadduct (Dimethoxycantharidin) | High pressure overcomes the steric hindrance. | researchgate.net |

The cycloaddition of this compound with 1,4-benzoquinones is a high-yield reaction that furnishes isolable [4+2] adducts. researchgate.netresearchgate.netcapes.gov.br The stereochemical outcome of this reaction is highly sensitive to the substitution pattern on the benzoquinone ring.

Endo-selective reactions : With unsubstituted 1,4-benzoquinone (B44022), 2-methyl-1,4-benzoquinone (toluquinone), and 2,3-dimethoxy-1,4-benzoquinone (B1581915), the cycloaddition results in the formation of crystalline products with an endo-configuration. researchgate.netresearchgate.netcapes.gov.br

Exo-selective reaction : In a notable exception, the reaction with 2,3-dimethyl-1,4-benzoquinone exclusively yields the exo-adduct. researchgate.netresearchgate.netcapes.gov.br

Pressure Effects : High-pressure conditions (e.g., 7 kbar at room temperature) with 1,4-benzoquinone, toluquinone, and 2,3-dimethoxy-1,4-benzoquinone favor the formation of the endo-isomers. researchgate.net However, further increasing the pressure or the temperature leads to a surprising increase in the proportion of the exo-isomer. researchgate.net

Other Derivatives : The reaction with 2,5-diacetoxy-1,4-benzoquinone produces an unstable Diels-Alder adduct. This adduct can be stabilized and characterized after rapid catalytic hydrogenation to yield a tricyclic derivative, allowing for the determination of its relative stereochemistry. nih.gov

| Dienophile | Predominant Adduct Configuration | Reference |

|---|---|---|

| 1,4-Benzoquinone | Endo | researchgate.netresearchgate.netcapes.gov.br |

| 2-Methyl-1,4-benzoquinone | Endo | researchgate.netresearchgate.netcapes.gov.br |

| 2,3-Dimethoxy-1,4-benzoquinone | Endo | researchgate.netresearchgate.netcapes.gov.br |

| 2,3-Dimethyl-1,4-benzoquinone | Exo (exclusive) | researchgate.netresearchgate.netcapes.gov.br |

| 2,5-Diacetoxy-1,4-benzoquinone | Unstable adduct formed | nih.gov |

This compound readily undergoes a [2+4] cycloaddition with acetylenedicarboxylates, such as dimethyl acetylenedicarboxylate, at room temperature. researchgate.net The reaction is complex, leading to the formation of a mono-adduct as well as several di-addition products. researchgate.net Among the di-adducts, the endo-exo isomer is the major product, constituting approximately 90% of the diadduct mixture. researchgate.net The formation of these bis-adducts highlights the high reactivity of both the starting furan and the initial mono-adduct. acs.org

The reaction of this compound with highly reactive or sterically demanding dienophiles often requires forcing conditions and can lead to rearranged products.

Dichloromaleic Anhydride : The cycloaddition with dichloromaleic anhydride does not proceed at lower pressures (5-6 kbar) but occurs under 10 kbar at room temperature. acs.org The reaction does not yield the simple 1:1 cycloadduct. Instead, a product resulting from the initial addition followed by dehydrochlorination and rearrangement is isolated in good yield. acs.org Refluxing the reactants in toluene leads to polymerization. acs.org

Diphenylcyclopropenone : While furan itself fails to react with diphenylcyclopropenone even under high pressure, the more reactive this compound undergoes cycloaddition upon refluxing in toluene. acs.org The initially formed adduct is unstable and undergoes decarbonylation and rearrangement to afford 2,3-dimethoxy-5,6-diphenylphenol. acs.org

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Dichloromaleic Anhydride | 10 kbar, room temp., THF | Rearranged product via dehydrochlorination | acs.org |

| Diphenylcyclopropenone | Refluxing toluene | 2,3-Dimethoxy-5,6-diphenylphenol (via decarbonylation and rearrangement) | acs.org |

The cycloaddition between this compound and benzyne (B1209423) produces the expected adduct, 2,3-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene. researchgate.netresearchgate.netsciencemadness.org However, this primary adduct is exceptionally labile. researchgate.netresearchgate.netgrafiati.com Upon attempts at purification via chromatography or upon exposure to air, it readily converts into other products, primarily a ketone ((1α,3β,4α)-3-methoxy-3,4-dihydro-1,4-epoxynaphthalen-2(1H)-one) and a complex dimer. researchgate.netresearchgate.netgrafiati.com To obtain the initial adduct in maximum yield, very rapid flash chromatography is necessary. researchgate.net

Cycloadditions have also been performed with methoxy-substituted benzynes. researchgate.netresearchgate.net These studies were aimed at exploring the regiochemistry of the subsequent acid-induced ring-opening and hydrolysis of the resulting adducts. researchgate.netresearchgate.net

Tropone and Related Cyclic Systems

The cycloaddition of this compound with tropone is notably influenced by reaction conditions, particularly pressure. Under high-pressure thermal conditions (3000 bar and 130°C), the reaction between tropone and this compound yields primarily the exo-[4+2] cycloadducts. oup.comoup.com This outcome suggests that the reaction favors the thermodynamically controlled product under these conditions. oup.comoup.com In one study, this reaction produced two 1:1 adducts, identified as an exo-[4+2] adduct (28% yield) and an endo-[4+2] adduct (8% yield). oup.com

Unlike furan and 2-methoxyfuran, which predominantly form kinetically controlled endo-[4+2] adducts with tropone under high pressure, this compound's preference for the exo product is distinct. oup.comoup.com It is important to note that at ordinary atmospheric pressure, heating a mixture of tropone and this compound leads to a complex mixture of products that is difficult to analyze, highlighting the utility of high pressure in achieving selective cycloaddition. oup.com The reaction exclusively produces [4+2] cycloadducts, with no [2+4] or [6+4] adducts being formed. oup.com

| Furan Derivative | Temperature (°C) | Product Type | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Furan | 130 | endo-[4+2] | 18 | Kinetically Controlled |

| 2-Methoxyfuran | 130 | endo-[4+2] | 40 | Kinetically Controlled |

| This compound | 130 | exo-[4+2] | 28 | Thermodynamically Controlled |

| This compound | 130 | endo-[4+2] | 8 | Thermodynamically Controlled |

Thermal Conditions and Steric Hindrance Effects in Cycloadditions

This compound is a more active diene than furan itself, readily forming cycloadducts with many dienophiles in high yield. researchgate.netresearchgate.net However, its reactivity under thermal conditions is significantly impacted by steric hindrance. researchgate.net While it reacts easily with maleic anhydride and its monomethyl derivative (citraconic anhydride) under thermal conditions, it fails to react with dimethylmaleic anhydride. researchgate.netresearchgate.net This lack of reactivity is attributed to the steric hindrance caused by the two methyl groups on the double bond of the dienophile. researchgate.net

In reactions with less active dienophiles, this compound typically yields mixtures of exo and endo adducts. researchgate.net An exception is its reaction with citraconic anhydride, which exclusively forms the adduct with an endo-methyl group. researchgate.net The reaction with 2,3-dimethyl-benzoquinone gives the exo-adduct exclusively, whereas other benzoquinones like 1,4-benzoquinone and 2-methyl-benzoquinone yield endo-configured products. researchgate.netresearchgate.net This demonstrates that the steric profile of the dienophile plays a crucial role in determining the stereochemical outcome of the cycloaddition under thermal conditions. The inability to form adducts with highly substituted dienophiles like dimethylmaleic anhydride under these conditions underscores the limitations imposed by steric congestion in the transition state. researchgate.netnih.gov

Hydrolytic Transformations and Ring-Opening Mechanisms

The hydrolysis of this compound itself under acidic conditions leads to a structural transformation of the furan ring. Through acid-catalyzed hydrolysis, this compound is converted into crystalline 4-methoxy-3(2H)-furanone. researchgate.net This reaction represents a key transformation of the enol ether structure within the furan ring system into a ketone functionality.

The cycloadducts formed from the reaction of this compound with benzynes, such as 2,3-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene, exhibit interesting behavior upon hydrolysis. These adducts can be unusually labile. researchgate.netsciencemadness.org The cycloaddition of this compound with benzyne generated from 3-methoxybenzyne is highly regioselective. researchgate.net The resulting adducts, which are 1,4-dihydro-2-methoxy-1,4-epoxynaphthalenes, undergo a mild, acid-catalyzed hydrolysis. researchgate.net

This hydrolysis proceeds in a stepwise and regioselective manner. The first step involves the formation of an isolable hemiacetal, a 1,2,3,4-tetrahydro-2-methoxy-1,4-epoxynaphthalen-2-ol. researchgate.net Further hydrolysis leads to the formation of a 3,4-dihydro-1,4-epoxynaphthalen-2(1H)-one. researchgate.net The regiochemistry of this ring-opening process has been a subject of detailed investigation. researchgate.netresearchgate.net

The stability of cycloadducts derived from this compound is a critical factor in their isolation and subsequent transformations. The adduct formed between this compound and benzyne, 2,3-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene, is notably labile. researchgate.netsciencemadness.org Upon exposure to air and chromatography, it can undergo transformation to yield (1α,3β,4α)-3-methoxy-3,4-dihydro-1,4-epoxynaphthalen-2(1H)-one and a more complex dimeric structure. researchgate.net

Kinetic studies have been performed on the stability and retro-Diels-Alder reactions of cycloadducts obtained from the high-pressure reaction between this compound and various 1,4-benzoquinones. amu.edu.placs.org These studies help to quantify the thermodynamic stability of the adducts. In some cases, hydrolysis of adducts can be challenging. For example, the adducts derived from this compound and 2,5-diacetoxy-1,4-benzoquinone are unstable, necessitating rapid hydrogenation to isolate a stable derivative. researchgate.net The stability of the imide ring in certain adducts, such as those with maleimides, has been noted to be relatively high towards hydrolysis compared to the parent dienophile. nih.gov

Other Key Reaction Types

Kumada Cross-Coupling Reactions of this compound Derivatives

The Kumada cross-coupling, a Nobel Prize-winning reaction, is a cornerstone of carbon-carbon bond formation, typically involving the reaction of a Grignard reagent with an organic halide catalyzed by a transition metal, most commonly nickel or palladium. wikipedia.org This reaction has been widely applied to the synthesis of complex molecules due to its efficiency and the ready availability of Grignard reagents. organic-chemistry.org While the Kumada coupling is a versatile tool for the functionalization of various aromatic and heteroaromatic systems, its specific application to this compound derivatives is not extensively documented in the scientific literature. wikipedia.orgsci-hub.se

General studies on the Kumada coupling of furan derivatives have shown that these reactions can be effectively catalyzed by nickel complexes. For instance, nickel(II) pincer complexes have been demonstrated to be effective catalysts for the cross-coupling of heteroaryl Grignard reagents with alkyl halides, a reaction that is tolerant of a variety of functional groups. nih.gov Research has also highlighted the successful coupling of 2-bromofuran (B1272941) with various Grignard reagents using iron-based catalysts, suggesting that furan rings are amenable to this type of transformation. sci-hub.se

In the broader context of cross-coupling reactions, palladium-catalyzed methods have also been explored for the functionalization of furan rings. nih.govuni-rostock.de These reactions, while not strictly Kumada couplings, demonstrate the feasibility of forming carbon-carbon bonds at various positions on the furan nucleus. For example, palladium catalysts with specialized phosphine (B1218219) ligands have been used for the Suzuki and Stille couplings of furan derivatives, indicating the potential for similar reactivity under Kumada conditions. rsc.orgnih.gov

Despite the general success of Kumada couplings with other heterocyclic compounds, specific examples detailing the reaction of a halogenated this compound with a Grignard reagent are scarce in readily available literature. The high electron density of the this compound ring system may influence its reactivity in such coupling reactions, potentially leading to challenges or side reactions that require specific catalytic systems to overcome.

While direct data on the Kumada cross-coupling of this compound derivatives is limited, the general principles of the reaction and its successful application to other furan systems suggest that such transformations are theoretically plausible. The development of highly active and selective catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphines, continues to expand the scope of the Kumada reaction. nih.gov It is conceivable that these advanced catalytic methods could be successfully applied to the cross-coupling of this compound derivatives, though specific experimental data is not currently available to populate a detailed reaction table.

Applications of 3,4 Dimethoxyfuran in Advanced Organic Synthesis

Construction of Complex Polycyclic Systems

The inherent reactivity of 3,4-dimethoxyfuran in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, serves as a powerful tool for the stereocontrolled synthesis of complex polycyclic frameworks. Its electron-donating methoxy (B1213986) groups significantly enhance its dienic character compared to unsubstituted furan (B31954), allowing it to react with a wide array of dienophiles.

Synthesis of Tricyclic and Hexahydroepoxynaphthalene Derivatives

A prominent application of this compound is its reaction with various dienophiles to form bridged bicyclic adducts, which are precursors to more complex tricyclic systems. The reaction of this compound with dienophiles such as benzoquinones yields tricyclic cycloadducts. kagoshima-u.ac.jp For instance, high-pressure cycloaddition with 1,4-benzoquinone (B44022) predominantly forms the endo-isomer, but increasing the pressure or temperature can surprisingly favor the formation of the exo-isomer. kagoshima-u.ac.jp These adducts can be further manipulated; catalytic hydrogenation of the mixture of endo and exo isomers, followed by chromatography, allows for the isolation of the pure diastereomeric saturated ketones. kagoshima-u.ac.jp

Furthermore, the cycloaddition of this compound with benzynes (dehydrobenzenes) provides a direct route to 1,4-epoxynaphthalene (B14758370) derivatives. uni-regensburg.de This reaction is notable for producing an unusually labile adduct, 2,3-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene, which can rearrange or dimerize upon exposure to air or during purification. uni-regensburg.dedokumen.pub The chemistry of these adducts has been explored, leading to the synthesis of various naphthalenols and other substituted aromatic systems. uni-regensburg.de

Table 1: Representative Diels-Alder Reactions of this compound

| Dienophile | Product Type | Key Features |

| 1,4-Benzoquinone | Tricyclic endo/exo adducts | High-pressure conditions influence stereoselectivity. kagoshima-u.ac.jp |

| Benzyne (B1209423) | 1,4-Epoxynaphthalene derivative | Adduct is highly labile; serves as a precursor to naphthalenes. uni-regensburg.dedokumen.pub |

| Maleic Anhydride (B1165640) | exo- and endo-adducts | In contrast to furan, both isomers are formed at similar rates. |

| 2,3-Dimethyl-benzoquinone | Tricyclic exo-adduct | Reaction proceeds with high stereoselectivity to give the exo-product exclusively. |

Access to Chiral Heterocyclic Compounds

The strategic use of this compound and its close derivatives facilitates the synthesis of valuable chiral heterocyclic compounds, which are significant as building blocks for pharmaceuticals and other biologically active molecules.

Synthesis of Chiral N-Substituted-3,4-dialkoxypyrrole Derivatives

Chiral 3,4-dialkoxy-N-substituted pyrrole (B145914) derivatives are valuable substances with wide use in organic synthesis, particularly as building blocks for natural products containing heterocyclic rings. researchgate.netkahedu.edu.in A documented strategy for the synthesis of these chiral pyrroles commences with 2,5-dimethoxy-2,5-dihydrofuran (B146672), a commercially available and inexpensive starting material. researchgate.netresearchgate.net The process involves an initial oxidation step, followed by the protection of the resulting diol with alkoxy groups. The key step to introduce chirality is the subsequent pyrrolization reaction, which employs various chiral amines or amino alcohols to afford the corresponding N-substituted chiral 3,4-dialkoxypyrrole derivatives. researchgate.netkahedu.edu.inresearchgate.net

Building Blocks for Optically Active Compounds

The reactivity of furan derivatives is instrumental in creating optically active compounds. The chiral N-substituted-3,4-dialkoxypyrroles mentioned previously are themselves important building blocks for more complex chiral molecules and can serve as monomers for the synthesis of chiral conducting polymers. researchgate.netkahedu.edu.in These polymers have potential applications in asymmetric synthesis and as functional materials. researchgate.net

Furthermore, the Diels-Alder reaction itself is a powerful method for generating stereocenters. Stereodivergent Diels-Alder-initiated organocascades, for example, can produce complex polycyclic adducts with controlled stereochemistry, which are then applied in the formal syntheses of natural products. While not always starting directly with this compound, the principles of using furanoid systems in asymmetric cycloadditions to generate chiral intermediates are well-established. Similarly, other furan derivatives like dimethoxytetrahydrofuran can be used in one-pot diastereoselective reactions with amino acids (like L-cysteine or D-penicillamine) to create chiral tricyclic compounds with newly formed asymmetric centers. These methods highlight the broader utility of the furan core in constructing optically active heterocyclic systems.

Total Synthesis of Natural Products and Analogues

The unique reactivity of this compound has been successfully leveraged in the total synthesis of complex natural products, where its role as a potent diene allows for the efficient and stereocontrolled construction of core molecular frameworks.

Application in the Synthesis of Methyl Triacetylshikimate

A highly efficient, regio- and stereocontrolled synthesis of (±)-methyl triacetylshikimate has been developed utilizing a Diels-Alder reaction of 3,4-dialkoxyfurans as the key step. In this synthesis, the reaction between this compound and various activated dienophiles was investigated to construct the core cyclohexene (B86901) ring of the shikimate skeleton. This approach demonstrates the practical application of this compound's enhanced reactivity to achieve a concise and effective route to a valuable and highly functionalized natural product analogue.

Precursor for Structurally Complex Natural Product Cores (e.g., 3(2H)-furanones)

This compound serves as a readily available precursor for the synthesis of substituted 3(2H)-furanone rings, which are core structures in various natural products. A straightforward method to achieve this transformation is through acid-catalyzed hydrolysis. The reaction involves the careful treatment of this compound with acid, which leads to the formation of crystalline 4-methoxy-3(2H)-furanone. researchgate.net

Furthermore, its utility extends to the construction of intricate polycyclic systems via cycloaddition reactions. A notable example is its reaction with quinone derivatives. The Diels-Alder reaction between this compound and 2,5-diacetoxy-1,4-benzoquinone produces an unstable adduct which, upon rapid hydrogenation, yields a complex and highly functionalized oxatricyclo-undecane core. researchgate.net This demonstrates its role in rapidly building molecular complexity from relatively simple starting materials.

Table 1: Synthesis of Complex Cores from this compound

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Acid | 4-methoxy-3(2H)-furanone | researchgate.net |

| This compound | 1) 2,5-Diacetoxy-1,4-benzoquinone2) Hydrogenation | 5-(acetyloxy)-3-hydroxy-9,10-dimethoxy-6-oxo-11-oxatricyclo[6.2.1.0(2,7)]undec-2-yl acetate | researchgate.net |

Versatile Synthon in Heterocyclic Chemistry

This compound's reactivity profile allows it to function as a versatile synthon, or synthetic building block, for a range of other heterocyclic frameworks and diverse organic compounds.

The conversion of furans to nitrogen-containing heterocycles like pyrroles is a synthetically important transformation. The Paal-Knorr reaction, a classic method for pyrrole synthesis, typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. researchgate.netnih.govrsc.org In this context, the non-aromatic compound 2,5-dimethoxytetrahydrofuran (B146720) is widely used as a stable surrogate for the reactive 1,4-dicarbonyl species, succinaldehyde. metu.edu.tracs.orgutrgv.edumdpi.orgresearchgate.net It readily reacts with various amines under acidic or metal-catalyzed conditions to form N-substituted pyrroles. rsc.orgacs.org However, the direct conversion of the aromatic this compound to pyrroles via this type of condensation is not the standard reported pathway and is distinct from the well-established Clauson-Kaas reaction using its saturated counterpart. researchgate.net

Similarly, the synthesis of pyrazoles generally proceeds from the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). mdpi.comnih.gov While complex, multi-step syntheses can derive pyrazoles from certain furan precursors, a direct, one-step conversion of this compound to a pyrazole (B372694) framework upon reaction with hydrazine is not prominently documented in literature. rsc.orgresearchgate.netijpsr.com

As an electron-rich diene, this compound is a highly effective participant in Diels-Alder cycloaddition reactions, serving as a key intermediate for building polycyclic and bridged ring systems. researchgate.netresearchgate.net It readily reacts with a variety of dienophiles, including benzoquinones and acetylenedicarboxylates, to furnish cycloadducts in high yields. researchgate.netresearchgate.net For instance, its reaction with 1,4-benzoquinone derivatives provides endo-configured adducts, which can be further manipulated. researchgate.net The reaction with benzyne, an extremely reactive intermediate, also proceeds via a cycloaddition to yield an unusually labile 1,4-epoxynaphthalene derivative. researchgate.net

Beyond cycloadditions, this compound can be functionalized through metallation. Treatment with strong bases like butyllithium (B86547) (BuLi) leads to lithiation at the 2- and/or 5-positions. These lithiated intermediates are potent nucleophiles that can be trapped with various electrophiles, enabling the synthesis of a wide array of acylated and alkylated this compound derivatives. researchgate.net This two-step process highlights its utility as a modifiable scaffold for diverse organic structures.

Table 2: this compound as a Synthetic Intermediate

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Diels-Alder Cycloaddition | 1,4-Benzoquinones | endo-Cycloadducts | researchgate.netresearchgate.net |

| Diels-Alder Cycloaddition | Acetylenedicarboxylates | 7-Oxabicyclo[2.2.1]hepta-2,5-diene derivatives | researchgate.net |

| Lithiation / Electrophilic Trap | 1) Butyllithium2) Acyl/Alkyl Halides | Acylated/Alkylated 3,4-dimethoxyfurans | researchgate.net |

Theoretical and Computational Chemistry Studies of 3,4 Dimethoxyfuran

Quantum Mechanical Characterization

Quantum mechanical calculations have been instrumental in elucidating the intrinsic properties of 3,4-dimethoxyfuran, offering insights that are not always directly accessible through experimental methods.

Electronic Structure and Partial Charge Distribution (e.g., PPP- and CNDO-methods)

Quantum mechanical calculations, specifically using Pariser-Parr-Pople (PPP) and Complete Neglect of Differential Overlap (CNDO) methods, have been employed to characterize the electronic structure of this compound. researchgate.netresearchgate.netresearchgate.net These studies reveal that, compared to the parent furan (B31954), this compound exhibits an enhanced negative partial charge at the C(2) and C(5) positions. researchgate.netresearchgate.net This increased electron density at the α-carbons is a direct consequence of the electron-donating effect of the two methoxy (B1213986) groups at the C(3) and C(4) positions. This theoretical finding is consistent with the observed high reactivity of this compound towards electrophilic reagents. researchgate.netresearchgate.net The CNDO method, in some applications, has been modified by substituting semiempirical Coulomb integrals similar to those used in the PPP method to refine calculations for molecules like furan. researchgate.net

Acidity and Aromaticity Considerations

Computational studies have indicated a higher acidity at the α-positions (C2 and C5) of this compound compared to furan. researchgate.netresearchgate.net This is in line with the calculated enhancement of negative partial charge at these positions, which can stabilize the corresponding conjugate base upon deprotonation. researchgate.net This increased acidity facilitates reactions such as lithiation at the α-carbon. researchgate.netresearchgate.net

While furan is considered aromatic, the introduction of the two methoxy groups in this compound is thought to reduce its aromatic character. This is supported by its higher reactivity in cycloaddition reactions compared to furan, suggesting a more pronounced diene-like character. researchgate.netresearchgate.netresearchgate.net

Mechanistic Elucidation via Computational Modeling

Computational modeling has proven to be a powerful tool for investigating the mechanisms of reactions involving this compound, particularly in the context of cycloadditions.

Transition State Geometries and Energy Barriers in Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, is a key transformation for furan derivatives. Computational studies focusing on the cycloaddition of this compound have provided insights into the geometries of the transition states and the associated energy barriers. These models help to explain the kinetic and thermodynamic outcomes of these reactions. For instance, in reactions with dienophiles, the formation of both exo and endo adducts can be rationalized by examining the relative energies of the corresponding transition states. researchgate.net It has been noted that in the reaction with maleic anhydride (B1165640), this compound forms both exo and endo adducts at comparable rates, which is a departure from the behavior of unsubstituted furan. researchgate.net Computational investigations can model these transition states, providing a basis for understanding such experimental observations. nih.govsemanticscholar.org

The energy and volume profiles of reactions, including transition states, are crucial for understanding reaction kinetics and thermodynamics, especially under different conditions like high pressure. amu.edu.pl Computational modeling allows for the calculation of these parameters, aiding in the prediction of reaction outcomes. amu.edu.pl

Analysis of Regioselectivity and Stereoselectivity

Computational methods are frequently used to analyze and predict the regioselectivity and stereoselectivity of cycloaddition reactions. acs.orgacs.org For reactions involving unsymmetrical dienophiles, the regioselectivity can be explained by analyzing the electronic and steric interactions in the transition state models. nih.govescholarship.org The distortion/interaction model, often employed in these computational studies, helps to rationalize the observed regioselectivities. nih.gov

In the context of stereoselectivity, computational studies can elucidate the factors that favor the formation of one stereoisomer over another. For example, the formation of exo versus endo adducts in Diels-Alder reactions is a classic problem in stereochemistry that can be addressed through computational modeling of the transition state energies. nih.gov Combined experimental and computational investigations have been used to understand and control diastereodivergent processes, providing a full complement of possible stereoisomeric products. nih.govsemanticscholar.org These studies can reveal subtle effects, such as the role of hydrogen bonding in stabilizing specific transition state structures, thereby influencing the stereochemical outcome. nih.govsemanticscholar.org

Computational Studies on Steric and Electronic Effects in Reactivity

Computational studies have been instrumental in understanding the heightened reactivity of this compound compared to its parent compound, furan. The electron-donating methoxy groups at the C3 and C4 positions significantly influence the molecule's electronic properties and, consequently, its chemical behavior.

Early quantum mechanical calculations using Pariser–Parr–Pople (PPP) and Complete Neglect of Differential Overlap (CNDO) methods provided initial insights. researchgate.netresearchgate.netnii.ac.jp These studies revealed that, compared to furan, this compound possesses an enhanced negative partial charge at the C2 and C5 positions. researchgate.netresearchgate.net This increased electron density makes these sites highly susceptible to attack by weak electrophilic reagents, which is consistent with experimental observations, such as its facile substitution in Mannich reactions. researchgate.netresearchgate.net The calculations also indicated a higher acidity at the α-positions (C2 and C5). researchgate.netresearchgate.net

The interplay between electronic and steric effects is crucial in determining the outcome of its reactions, particularly in Diels-Alder cycloadditions. researchgate.net The electron-donating nature of the methoxy groups activates the furan ring as a diene, promoting cycloaddition reactions. researchgate.netresearchgate.net However, these same groups can introduce steric hindrance, which can influence the stereochemical outcome of the reaction, sometimes favoring the formation of exo adducts where endo products might otherwise be expected. researchgate.net For instance, in reactions with certain benzoquinones, the substitution pattern on the dienophile determines whether the endo or exo adduct is formed, highlighting the subtle balance between steric and electronic influences. researchgate.net

Advanced Computational Methodologies

More sophisticated computational methods have been employed to provide a deeper and more quantitative understanding of the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reaction mechanisms of furan derivatives. acs.orgnih.gov For reactions involving substituted furans, DFT calculations, often using the B3LYP functional with basis sets like 6-31G* or 6-311+G(d,p), are used to analyze reaction pathways, determine transition state geometries, and calculate activation energies. researchgate.netacs.orgnih.govmdpi.com

These studies confirm that the electron-donating substituents on the furan ring significantly influence reactivity. researchgate.netnih.gov DFT calculations can map the potential energy surface for reactions like the Diels-Alder cycloaddition, explaining the observed regioselectivity and stereoselectivity. researchgate.netacs.org For example, in the cycloaddition of furan derivatives, DFT has been used to show that a stepwise, polar mechanism can be operative, proceeding through a zwitterionic intermediate. acs.org The analysis of global and local reactivity indices derived from DFT, such as electrophilicity and nucleophilicity, helps to rationalize why the furan ring acts as the nucleophile in these polar reactions. acs.org The calculated energetic parameters can successfully predict whether a reaction will be kinetically or thermodynamically controlled, which is particularly important for the often-reversible furan Diels-Alder reactions. researchgate.net

Molecular Mechanics (MM) for Conformational Analysis

Molecular Mechanics (MM) calculations are a computationally efficient method for assessing the conformational preferences of molecules. unipd.it While less common for studying the electronic details of a reaction, MM is highly valuable for determining the stable conformations of reactants, products, and intermediates, particularly for larger systems.

In the context of this compound chemistry, MM calculations have been successfully applied to determine the relative stereochemistry of its Diels-Alder adducts. researchgate.netresearchgate.netresearchgate.net For instance, in the analysis of a tricyclic derivative formed from the Diels-Alder reaction between this compound and 2,5-diacetoxy-1,4-benzoquinone, MM calculations were used in conjunction with NMR coupling constant measurements. researchgate.netresearchgate.netresearchgate.net This combined experimental and computational approach allowed for the unambiguous assignment of the relative stereochemistry of the complex product, demonstrating the utility of MM in analyzing the three-dimensional structure of molecules derived from this compound. researchgate.netresearchgate.netresearchgate.net

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) offers an alternative perspective to the traditional Frontier Molecular Orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory has been applied to study various cycloaddition reactions, including those involving furan and its derivatives. researchgate.netnih.gov

In MEDT studies of polar cycloadditions, the analysis of the conceptual DFT indices of the reactants is crucial. mdpi.comresearchgate.net These studies typically classify this compound as a strong nucleophile due to its high-lying HOMO energy and the electron-donating capacity of the methoxy groups. In a reaction with an electrophilic dienophile, MEDT explains the reaction as being driven by the favorable interaction between the nucleophilic furan and the electrophilic partner. mdpi.com The analysis of the electron localization function (ELF) along the reaction pathway provides a detailed picture of bond formation, allowing mechanisms to be classified, for example, as non-concerted, two-stage, one-step processes. researchgate.netnih.gov While specific MEDT studies focusing exclusively on this compound are not prevalent in the searched literature, the principles have been broadly applied to electron-rich furans, providing a robust framework for understanding its reactivity in polar cycloadditions. mdpi.comresearchgate.netnih.gov

Spectroscopic Characterization Methodologies for 3,4 Dimethoxyfuran and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 3,4-Dimethoxyfuran and its derivatives, offering precise insights into the atomic connectivity and stereochemistry of these molecules.

Proton (1H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The 1H NMR spectrum of this compound and its derivatives provides valuable information about the chemical environment of the protons. For instance, in a derivative of a Diels-Alder adduct of this compound, specific proton signals can be assigned to their respective positions within the tricyclic structure. researchgate.net The analysis of coupling constants helps in determining the spatial relationship between neighboring protons. researchgate.net

In the case of cycloaddition products of this compound with benzynes, the bridgehead protons in the resulting ketone (4) can be distinguished based on their multiplicities in the 1H NMR spectrum. researchgate.net For example, the H1 proton appears as a broad singlet, while the H4 proton presents as a doublet of doublets, with specific coupling constants indicating its interaction with adjacent protons. researchgate.net

Detailed 1H NMR data for various derivatives, including those resulting from reactions with tropone (B1200060), have been reported, where the endo and exo isomers can be distinguished by the differences in their coupling constants. oup.com

Table 1: Representative 1H NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Coupling Constant (J, Hz) | Reference |

| Ketone (4) from benzyne (B1209423) cycloaddition | Not specified | 5.10 (bs, H1), 5.63 (dd, H4) | J4,3-exo = 5.0, J4,1 = 1.4 | researchgate.net |

| 2-Pyrrol-1-yl-ethanol (from 2,5-dimethoxytetrahydrofuran) | CDCl3 | 3.86 (t, 2H), 4.03 (t, 2H), 6.18 (t, 2H), 6.71 (t, 2H) | J = 5.2 (for t at 3.86 and 4.03), J = 2.2 (for t at 6.18 and 6.71) | mdpi.com |

This table is for illustrative purposes and showcases the type of data available. For specific compounds, refer to the cited literature.

Carbon-13 (13C) NMR Spectral Interpretation

13C NMR spectroscopy complements 1H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the 13C NMR spectrum of the ketone (4) formed from the cycloaddition of this compound and benzyne shows a characteristic signal for the ketone carbonyl group at δ 204.24. researchgate.net

In derivatives of Diels-Alder adducts, complete assignment of 13C NMR spectral data has been achieved, allowing for the unambiguous identification of all carbon atoms in the complex polycyclic structure. researchgate.net For instance, in a tricyclic derivative, the chemical shifts of the methoxy (B1213986) groups and the various carbons of the ring system have been fully characterized. mdpi.com

Table 2: Representative 13C NMR Data for Derivatives of this compound

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Ketone (4) from benzyne cycloaddition | Not specified | 204.24 (C=O) | researchgate.net |

| 2-Pyrrol-1-yl-ethanol (from 2,5-dimethoxytetrahydrofuran) | CDCl3 | 51.9, 62.9, 108.6, 120.8 | mdpi.com |

| Tricyclic ketoester derivative (12) | CDCl3 | 25.6 (CH2), 35.6 (CH2), 44.4 (CH), 45.0 (CH), 45.4 (CH), 49.6 (CH2), 51.7 (CH), 56.1 (CH3), 60.8 (CH3), 70.0 (CH), 106.8 (CH), 125.0 (C), 135.4 (CH), 135.8 (CH), 142.2 (C), 152.9 (C), 165.1 (C), 211.5 (C=O) | mdpi.com |

This table provides examples of reported 13C NMR data. For comprehensive data on specific compounds, the original research should be consulted.

Two-Dimensional NMR Techniques for Structural Elucidation

For complex derivatives of this compound, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are indispensable for the complete structural assignment. tuiasi.romedjchem.com

These techniques reveal correlations between different nuclei. For example, COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity of the proton network. tuiasi.romedjchem.com HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. medjchem.com These methods were crucial in confirming the structure and stereochemistry of complex derivatives, such as a tricyclic ketoester, where NOESY (Nuclear Overhauser Effect Spectroscopy) experiments also provided through-space proton-proton correlations. mdpi.com

Theoretical Prediction and Experimental Validation of NMR Chemical Shifts

Quantum mechanical calculations can be employed to predict NMR chemical shifts for this compound and its derivatives. researchgate.net These theoretical predictions, when compared with experimental data, can provide a deeper understanding of the electronic structure and conformation of the molecules. Discrepancies between calculated and experimental values can also highlight specific structural features or solvent effects.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectroscopy is particularly useful for confirming the presence of key functional groups that are introduced or modified during chemical reactions.

For example, in the ketone (4) obtained from the cycloaddition of this compound, the IR spectrum exhibits a strong absorption band at 1765 cm-1, which is characteristic of a five-membered ring ketone. researchgate.net This, in conjunction with NMR data, confirms the structure of the product. The IR spectra of various other derivatives have also been reported, providing evidence for the presence of hydroxyl, ester, and other functional groups. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Absorption Range (cm-1) | Example Compound Reference |

| C=O (ketone in a five-membered ring) | ~1765 | researchgate.net |

| C=O (ester) | Not specified | mdpi.com |

| O-H (alcohol) | Not specified | mdpi.com |

This table presents general ranges and specific examples. The exact position of the absorption band can vary depending on the specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. libretexts.org

For derivatives of this compound, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. mdpi.com For instance, the mass spectrum of a bromohydrin derivative showed the expected molecular ion peak. mdpi.com Analysis of the fragmentation patterns can further support the proposed structure. For example, the loss of a water molecule (M-18) from the molecular ion is a common fragmentation pathway for alcohols. mdpi.com In the case of a chlorinated derivative, this compound-2-carbonyl chloride, characteristic fragments corresponding to the loss of specific groups were observed, aiding in its identification. csic.es Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of selected ions, providing more detailed structural information. mdpi.compublish.csiro.au

Elemental Analysis (Combustion Analysis) for Compositional Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique for verifying the elemental composition of a purified chemical compound. For an organic substance like this compound, this method precisely determines the mass percentages of carbon, hydrogen, and, by difference or direct measurement, oxygen. The process involves combusting a small, accurately weighed sample of the compound in an excess of oxygen. This converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). The amounts of CO₂ and H₂O produced are then meticulously measured, allowing for the calculation of the original mass percentages of carbon and hydrogen in the sample.

This analytical data is crucial for confirming the empirical formula of the compound. The experimentally determined percentages are compared against the theoretical values calculated from its proposed molecular formula. For this compound (C₆H₈O₃), the theoretical composition is a benchmark for purity and structural confirmation. In synthetic chemistry, when new derivatives of this compound are created, elemental analysis serves as a primary check to ensure the intended chemical transformation has occurred and the product is pure. researchgate.netjocpr.com Research involving the synthesis of complex molecules derived from this compound routinely reports the results of elemental analysis to validate the structures of the new compounds. rsc.orgresearchgate.netacs.orgacs.org

The consistency between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity.

Table 1: Representative Elemental Analysis Data for a this compound Derivative This table illustrates a typical comparison between theoretical and experimentally found values for a synthesized derivative.

| Element | Theoretical % | Found % |

| Carbon (C) | 64.67 | 64.59 |

| Hydrogen (H) | 5.04 | 5.08 |

| Nitrogen (N) | 8.08 | 8.01 |

| Data presented is representative for a derivative such as 7-acetyl-1-amino-6-aryl-2-(N-arylcarbamoyl)-5,8-dimethyl-8-hydroxy-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline, confirming its composition. acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool used to study the electronic properties of molecules containing chromophores—structural features that absorb light in the UV-Vis spectrum. In this compound, the furan (B31954) ring with its conjugated π-electron system acts as a chromophore. The absorption of UV light excites these electrons from a lower-energy ground state to a higher-energy excited state, primarily through π→π* transitions. beilstein-journals.org The wavelength of maximum absorption (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's electronic structure. The two methoxy groups on the furan ring act as auxochromes, modifying the absorption characteristics of the parent furan chromophore. Quantum mechanical calculations have been employed to predict the transition energies and other electronic properties of this compound. researchgate.net

Beyond simple characterization, UV-Vis spectroscopy is an invaluable method for monitoring the progress of chemical reactions in real-time. acs.org According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantitative tracking of the disappearance of a reactant or the appearance of a product if they possess a suitable chromophore. Kinetic studies of the retro-Diels-Alder reaction of cycloadducts formed from this compound and 1,4-benzoquinones have utilized this technique. acs.org By monitoring the change in absorbance at a specific wavelength over time, researchers can determine reaction rate constants and activation energies, providing deep insights into reaction mechanisms and the stability of the compounds involved. acs.orgacs.org The technique has been applied under various conditions, including high pressure, to understand the thermodynamic and kinetic profiles of reactions involving this compound. oup.com

Table 2: UV-Vis Absorption Data for a Truxene-based Derivative This table shows characteristic absorption bands corresponding to π–π* electronic transitions for a complex molecule synthesized using a furan derivative.

| Compound | Solvent | Absorption Maxima (λmax, nm) |

| Truxene-Pyrrole Derivative | Chloroform | 363.50, 379.75 |

| Data corresponds to a truxene (B166851) derivative incorporating pyrrole (B145914) units, which have similar electronic properties to furans, illustrating typical π–π transitions observed in such conjugated systems. beilstein-journals.org* |

Future Research Directions and Emerging Paradigms in 3,4 Dimethoxyfuran Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Pathways

The control of stereochemistry is a central goal in modern organic synthesis. For 3,4-dimethoxyfuran, future research is increasingly focused on developing highly controlled enantioselective and diastereoselective transformations.

Currently, the diastereoselectivity of this compound is most notably observed in cycloaddition reactions. For instance, in Diels-Alder reactions, the stereochemical outcome can be influenced by the nature of the dienophile. While many dienophiles yield a mixture of exo and endo adducts, some reactions show high selectivity; the reaction with citraconic anhydride (B1165640), for example, exclusively forms the adduct with an endo-methyl group. researchgate.netresearchgate.net The relative stereochemistry of these adducts has been determined through methods including molecular mechanics calculations. researchgate.net

While highly enantioselective pathways starting directly from this compound are a key area for future development, significant progress has been made using its precursors and derivatives. A prominent strategy involves the use of chiral starting materials or auxiliaries. For example, chiral 3,4-dialkoxy-N-substituted pyrrole (B145914) derivatives have been synthesized from the related compound 2,5-dimethoxy-2,5-dihydrofuran (B146672) by reacting it with chiral amines. metu.edu.tr Similarly, diastereoselective syntheses of complex chiral tricyclic systems have been achieved starting from dimethoxytetrahydrofuran, demonstrating how the furan (B31954) scaffold can be incorporated into stereochemically rich molecules. scielo.brscielo.br The key step in one such synthesis was the enantioselective reduction of a prochiral imine derived from a 2,5-dimethoxytetrahydrofuran-based intermediate. uw.edu.pl These examples provide a blueprint for future work aimed at achieving high levels of enantioselectivity and diastereoselectivity in reactions directly involving this compound.

Exploration of Novel Catalytic Systems for Sustainable Transformations

The demand for greener and more efficient chemical processes is driving the exploration of novel catalytic systems for transformations involving this compound. These systems aim to replace stoichiometric reagents, operate under milder conditions, and improve atom economy.

Electro-organic synthesis represents a promising sustainable approach, utilizing electricity to drive redox reactions. iipseries.org This method has been identified as applicable to the chemistry of this compound, with mediators such as Ti³⁺, Pd²⁺, Ce⁴⁺, or Ru³⁺ sometimes used to enhance selectivity. iipseries.org Photocatalysis is another frontier, offering mild conditions for generating radical intermediates. cardiff.ac.uk The development of new photocatalysts, such as peri-xanthenoxanthene (PXX), and dual catalytic systems, like Ni-photoredox strategies, opens up possibilities for new types of transformations for electron-rich heterocycles like this compound. cardiff.ac.uk

In the realm of heterogeneous catalysis, systems involving supported metal particles are being investigated for the upgrading of biomass-derived furanics. frontiersin.org Catalysts based on non-precious metals like copper, nickel, and iron, as well as precious metals like palladium and platinum, have shown effectiveness in hydrogenating other furan derivatives and could be adapted for this compound. frontiersin.org For instance, zirconium has been used as an additive to enhance the selectivity of hydrogenation reactions. frontiersin.org Furthermore, catalyst-free systems are being developed for related chemistries, such as the solvent-free synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran (B146720), which points toward even more sustainable future methodologies. beilstein-journals.org

Advanced Computational Design for Predictive Synthesis and Reaction Optimization

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, guiding experimental design, and optimizing reaction conditions. For this compound, computational methods are providing deep insights into its electronic structure and reactivity.

Quantum mechanical calculations, including Density Functional Theory (DFT) and CNDO methods, have been used to analyze the properties of this compound. researchgate.net These studies have revealed an enhanced negative partial charge at the C(2) and C(5) positions, which correctly predicts its high reactivity toward electrophilic substitution. researchgate.net Computational models can predict the regioselectivity of such reactions by calculating Fukui indices or mapping the molecular electrostatic potential, which identify the most nucleophilic or electrophilic sites on the furan ring.

Beyond predicting reactivity, computational tools are being used to design entire synthetic pathways and optimize complex molecular structures. Methodologies such as in silico structure-based combinatorial library design, Quantum Polarized Ligand Docking (QPLD), and Molecular Dynamics (MD) simulations are employed to develop molecules with specific biological activities, a strategy that could be applied to novel derivatives of this compound. frontiersin.orgnih.gov Molecular mechanics and DFT calculations are also crucial for determining the relative stereochemistry of reaction products, such as the adducts from Diels-Alder reactions. researchgate.netmdpi.com These predictive capabilities allow researchers to screen potential reaction pathways and conditions virtually, saving time and resources while accelerating the discovery of new transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing how molecules are produced, offering enhanced safety, scalability, and efficiency compared to traditional batch methods. The chemistry of this compound and its precursors is well-suited for this technological shift.

Flow chemistry has been successfully applied to the synthesis of N-substituted pyrroles using 2,5-dimethoxytetrahydrofuran as a starting material. diva-portal.orgresearchgate.net These continuous flow protocols allow for rapid and efficient synthesis under controlled conditions, with the ability to easily scale out production. diva-portal.orgresearchgate.net Studies have shown that parameters such as temperature, solvent, and residence time can be finely tuned to maximize yield. diva-portal.org Flow chemistry is also recognized as a valuable tool for managing hazardous reactions or unstable intermediates, reducing the risks associated with scaling up processes. acs.org The application of flow conditions has also been explored for reactions involving furanone derivatives, demonstrating the broader applicability of this technology within furan chemistry. soton.ac.uk

The move towards automation is a natural extension of flow chemistry. vwr.com Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the pace of research and development. As the synthesis of complex molecules from this compound becomes more ambitious, the adoption of flow chemistry and automated platforms will be crucial for translating laboratory discoveries into practical, large-scale applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dimethoxyfuran (3,4-DF) in laboratory-scale batches?